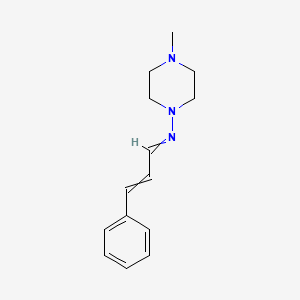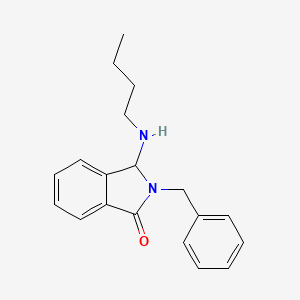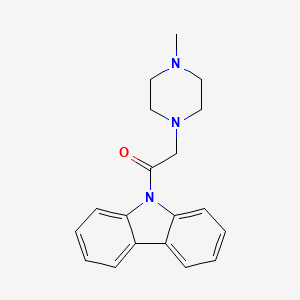
4-Methyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-IMINE is an organic compound that belongs to the class of imines This compound is characterized by the presence of a phenyl group, a piperazine ring, and a conjugated double bond system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-IMINE typically involves the condensation reaction between 4-methylpiperazine and cinnamaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of secondary or tertiary amines.
Substitution: The phenyl group and the piperazine ring can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Amines and other reduced forms of the compound.
Substitution: Functionalized derivatives with various substituents on the phenyl ring or piperazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to act as a ligand for certain receptors or enzymes.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated double bond system and the presence of the piperazine ring allow the compound to form stable complexes with these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-AMINE
- (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-ALDEHYDE
- (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-KETONE
Comparison: Compared to its similar compounds, (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-IMINE is unique due to its imine functional group, which imparts distinct chemical reactivity and biological activity. The presence of the piperazine ring further enhances its potential for forming stable complexes with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
41298-68-4 |
|---|---|
Molekularformel |
C14H19N3 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
N-(4-methylpiperazin-1-yl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C14H19N3/c1-16-10-12-17(13-11-16)15-9-5-8-14-6-3-2-4-7-14/h2-9H,10-13H2,1H3 |
InChI-Schlüssel |
ONKOHLDHCUFDRA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)N=CC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12458508.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B12458510.png)
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458513.png)
![(2E)-3-[(3-Fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12458515.png)

![5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12458527.png)
![Phenyl 2-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)hydrazinecarboxylate](/img/structure/B12458534.png)
![(2-Trifluoromethylimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12458541.png)

![4-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]-N-phenylbenzamide](/img/structure/B12458553.png)
![2-(4-{1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12458560.png)
![3-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B12458563.png)
![3-Chloro-N-[(1S,2S)-2-(3-chloro-6-methoxy-1-benzothiophene-2-amido)cyclohexyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B12458567.png)
